Home > Products > Screening Compounds P105216 > Neurokinin-1 Receptor Antagonist
Neurokinin-1 Receptor Antagonist - 337505-63-2

Neurokinin-1 Receptor Antagonist

Catalog Number: EVT-1560425
CAS Number: 337505-63-2
Molecular Formula: C21H16ClN5OS
Molecular Weight: 421.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Neurokinin-1 receptor antagonists are a class of compounds that inhibit the neurokinin-1 receptor, which is primarily activated by the neuropeptide Substance P. These antagonists have gained prominence in therapeutic applications, particularly in managing chemotherapy-induced nausea and vomiting, as well as in treating certain types of cancer. The most notable compound in this class is aprepitant, which has been extensively studied and utilized in clinical settings.

Source and Classification

Neurokinin-1 receptor antagonists can be classified based on their chemical structure and mechanism of action. The primary compounds include:

  • Aprepitant: A widely used antagonist for preventing nausea and vomiting.
  • L-733,060: Another significant compound that has been the subject of various synthetic studies.

These compounds are categorized under antiemetic agents due to their role in blocking the emetic effects of Substance P at the neurokinin-1 receptor.

Synthesis Analysis

Methods and Technical Details

Key steps in the synthesis include:

  • Hydrolytic Kinetic Resolution: This technique allows for the selective formation of one enantiomer over another.
  • Grubbs Metathesis: Employed in the final stages to achieve the desired structural modifications.
Molecular Structure Analysis

Structure and Data

The molecular structure of neurokinin-1 receptor antagonists typically features a piperidine or morpholine core, which is crucial for their binding affinity to the neurokinin-1 receptor. For instance, aprepitant contains a triazolone moiety that enhances its selectivity towards the neurokinin-1 receptor while minimizing interactions with other receptors .

Key structural data includes:

  • Molecular Weight: Aprepitant has a molecular weight of approximately 534.67 g/mol.
  • Chemical Formula: C23H21F7N4O3S.
Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactions involved in synthesizing neurokinin-1 receptor antagonists often include:

  • Nucleophilic Substitution: Used to introduce various functional groups.
  • Coupling Reactions: Essential for constructing complex molecular architectures.

For example, the synthesis of aprepitant involves coupling reactions that link different segments of the molecule to achieve its final structure . The reaction conditions are meticulously optimized to ensure high yields and purity.

Mechanism of Action

Process and Data

Neurokinin-1 receptor antagonists function by blocking the binding of Substance P to its receptor, thereby inhibiting downstream signaling pathways associated with nausea and vomiting. Upon administration, these antagonists bind competitively to the neurokinin-1 receptor, preventing activation by Substance P .

Key mechanisms include:

  • Inhibition of G Protein Coupling: Neurokinin-1 receptors are coupled to G proteins that mediate various intracellular responses. Antagonists disrupt this coupling, leading to reduced signaling.
  • Impact on Intracellular Calcium Levels: By inhibiting neurokinin-1 receptor activation, these compounds reduce intracellular calcium mobilization, which is crucial for emetic responses.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Neurokinin-1 receptor antagonists exhibit several notable physical and chemical properties:

  • Solubility: Aprepitant is lipophilic, which aids its absorption but requires careful formulation for effective delivery.
  • Stability: These compounds are designed to be metabolically stable to ensure prolonged action in vivo.

Relevant data includes:

  • pKa Values: Aprepitant has a pKa around 9.3, influencing its ionization state at physiological pH.
  • LogP Values: Indicative of lipophilicity; aprepitant has a LogP value suggesting favorable pharmacokinetics .
Applications

Scientific Uses

Neurokinin-1 receptor antagonists have diverse applications in both clinical and research settings:

  • Chemotherapy-Induced Nausea and Vomiting: Aprepitant is widely used to prevent nausea associated with chemotherapy .
  • Cancer Research: Investigations into the role of neurokinin-1 receptors in tumor biology have revealed potential therapeutic targets for cancer treatment. Antagonists can inhibit tumor growth by disrupting pro-survival signaling pathways mediated by Substance P .
Introduction to Neurokinin-1 Receptor (NK1R) and Antagonists

Historical Discovery and Evolution of NK1R Research

The neurokinin-1 receptor (NK1R) pathway was first implicated in physiological regulation when Substance P (SP) was isolated from equine brain and intestinal extracts in 1931 by von Euler and Gaddum. This unidentified "powder" induced rapid smooth muscle contraction in rabbit jejunum and caused transient hypotension in atropinized rabbits, suggesting a novel bioactive substance [2] [6] [9]. The peptide's full characterization as an undecapeptide (Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH₂) occurred four decades later through the work of Chang and Leeman, who identified it as the first mammalian tachykinin neuropeptide – a term reflecting its rapid ("tachy") contractile effects on smooth muscle ("kinin") [2] [6]. The formal classification of tachykinin receptors (NK1R, NK2R, NK3R) by the International Union of Pharmacology in 1984 established a framework for understanding SP-NK1R interactions [6] [8].

The 1990s witnessed a transformative shift with the development of non-peptide antagonists. Pfizer's CP-96,345 (a quinuclidine derivative) represented the first high-affinity NK1R antagonist, though its clinical utility was limited by off-target calcium channel interactions. Subsequent structural refinements yielded CP-99,994 (piperidine-based), which exhibited enhanced receptor specificity. This culminated in Merck's development of aprepitant (MK-869), featuring a morpholine core and trifluoromethyl substitutions that optimized receptor binding and oral bioavailability. Aprepitant's 2003 FDA approval for chemotherapy-induced nausea and vomiting marked the clinical validation of NK1R antagonism [4] [6] [8].

Structural and Functional Overview of NK1R as a G Protein-Coupled Receptor

NK1R is a rhodopsin-like (Class A) GPCR comprising 407 amino acids with seven transmembrane α-helices (TM1-TM7), an extracellular N-terminus, and an intracellular C-terminus. This architecture facilitates dynamic conformational changes upon ligand binding [1] [9]. Two naturally occurring isoforms exist: the full-length receptor (407 aa) and a truncated isoform (311 aa) lacking most of the C-terminal cytoplasmic tail. The full-length variant demonstrates:

  • Higher binding affinity for Substance P (10-fold greater than truncated form)
  • Enhanced calcium signaling capability
  • Robust G protein coupling efficiency (primarily Gαq and Gαs)
  • Efficient receptor internalization via β-arrestin recruitment [1] [5] [9]

Table 1: Structural and Functional Features of NK1R Isoforms

FeatureFull-Length NK1R (407 aa)Truncated NK1R (311 aa)
C-Terminal DomainComplete cytoplasmic tailSeverely truncated
Substance P AffinityHigh (Kd ~0.1-1 nM)Reduced (~10-fold lower)
G Protein CouplingEfficient Gαq/Gαs activationImpaired coupling
Calcium MobilizationStrong responseDiminished response
cAMP ProductionSignificant increaseMinimal increase
Receptor InternalizationRapid β-arrestin mediatedDeficient

Ligand binding occurs primarily through interactions with the extracellular loops (ECL2 and ECL3) and transmembrane residues (Asn-85, Tyr-92, Tyr-287). Cryo-EM studies reveal that SP binding induces profound conformational rearrangement, particularly in TM5 and TM6, facilitating heterotrimeric G protein recruitment (Gαq, Gαs) to the receptor's intracellular face. Cholesterol molecules embedded within the transmembrane bundle stabilize the active receptor conformation [9].

Role of Substance P (SP) in NK1R Signaling Pathways

SP serves as the primary endogenous agonist for NK1R, though the recently discovered hemokinin-1 (HK-1) also demonstrates significant affinity. SP binding triggers diverse signaling cascades determined by receptor localization, isoform expression, and metabolic processing [3] [5] [9]:

  • q-Mediated Pathway:
  • Activates phospholipase C-β (PLC-β) → Generates inositol trisphosphate (IP3) and diacylglycerol (DAG)
  • IP3 induces calcium release from endoplasmic reticulum
  • DAG activates protein kinase C (PKC) → Modulates ion channels/inflammatory genes
  • s-Mediated Pathway:
  • Stimulates adenylyl cyclase → Elevates cyclic AMP (cAMP)
  • Activates protein kinase A (PKA) → Phosphorylates CREB transcription factor
  • Drives expression of proinflammatory cytokines (IL-1β, IL-6, TNF-α) via NF-κB [3] [5]
  • β-Arrestin-Dependent Pathway:
  • Recruits β-arrestins to phosphorylated C-terminal residues
  • Activates MAP kinase cascades (ERK1/2, p38)
  • Promotes receptor internalization and nuclear translocation of transcription factors

SP metabolism critically regulates signaling specificity. Proteolytic cleavage by membrane metalloproteases generates N-terminal (e.g., SP(6-11)) and C-terminal metabolites. Crucially, SP(5-11) and SP(6-11) retain full capacity for calcium mobilization but lose the ability to stimulate cAMP production due to disrupted Gαs coupling. This metabolic conversion effectively biases signaling toward Gαq pathways, demonstrating how peptide processing can diversify NK1R output [5].

Classification and Pharmacological Significance of NK1R Antagonists

NK1R antagonists are classified structurally and generationally, reflecting evolving pharmacophore design:

Table 2: Classification of Representative NK1 Receptor Antagonists

Chemical ClassGenerationPrototype CompoundsKey Structural FeaturesClinical Status
Peptide DerivativesFirst[D-Pro⁴,D-Trp⁷,9]SP(4-11)SP backbone modificationsExperimental
Steroid-BasedEarly Non-peptideRP-67580Androstane scaffoldDiscontinued (Species selectivity)
Quinuclidine-BasedSecondCP-96,345Basic quinuclidine nitrogenDiscontinued (Ca²⁺ effects)
Piperidine-EtherSecondCP-99,994, GR-2051712-Methoxybenzylamine, reduced basicityPhase II (Various)
Morpholine/TriazoleThirdAprepitant, Fosaprepitant3,5-Bis(trifluoromethyl)benzyl, triazoloneFDA Approved (2003)
FluorobenzylThirdRolapitantDifluorophenylpiperidine, extended t₁/₂=180hFDA Approved (2015)
Pyridine-BasedInvestigationalCasopitant, NetupitantChloropyridine, high CNS penetrationPhase III/Approved (EU)

Pharmacological significance extends beyond antiemesis:

  • Neuroinflammation Modulation: Antagonists suppress SP-induced NF-κB activation and subsequent proinflammatory cytokine release (IL-1β, TNF-α, MIP-1β) in glial cells [3] [7]
  • Pain Processing: Block SP-mediated nociceptive signaling in dorsal horn neurons and peripheral sensory nerves
  • Antidepressant Potential: Demonstrated in preclinical models via modulation of limbic system neuroplasticity (though clinical development was discontinued despite promising Phase II results) [1] [8]
  • Antipruritic Effects: Inhibit SP-induced mast cell degranulation and histamine-independent itch pathways
  • Anticancer Properties: Investigated for impairing SP-driven tumor proliferation/angiogenesis (e.g., glioblastoma, pancreatic cancer) [3] [9]

The exceptional plasma half-life of rolapitant (180 hours) enables single-dose prophylaxis against delayed-phase chemotherapy-induced nausea, highlighting how pharmacokinetic optimization has enhanced clinical utility [1] [6].

Properties

CAS Number

337505-63-2

Product Name

Neurokinin-1 Receptor Antagonist

IUPAC Name

N-(3-chlorophenyl)-2-[(4-phenyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

Molecular Formula

C21H16ClN5OS

Molecular Weight

421.9 g/mol

InChI

InChI=1S/C21H16ClN5OS/c22-16-5-4-6-17(13-16)24-19(28)14-29-21-26-25-20(15-9-11-23-12-10-15)27(21)18-7-2-1-3-8-18/h1-13H,14H2,(H,24,28)

InChI Key

PFPSZGPAQFBVHZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC(=CC=C3)Cl)C4=CC=NC=C4

Synonyms

ASN 1377642
ASN-1377642
ASN1377642

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC(=CC=C3)Cl)C4=CC=NC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.